molecular formula C10H7F2NO3 B8468219 2-(2,2-Difluoro-ethoxy)-isoindole-1,3-dione

2-(2,2-Difluoro-ethoxy)-isoindole-1,3-dione

Cat. No. B8468219
M. Wt: 227.16 g/mol
InChI Key: ODDSODOLAJUPAX-UHFFFAOYSA-N
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Patent
US09351972B2

Procedure details

N-Hydroxyphthalimide and 2,2-difluoro-ethanol were reacted as described for compound LXI in Example 27, affording XCVIII in 52% yield. 400 MHz 1H NMR (DMSO-d6, ppm) 7.92-7.85 (4H, m), 6.34 (1H, tt, J=54.4, 3.9 Hz), 4.46 (2H, td, J=14.1, 3.9 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[F:13][CH:14]([F:17])[CH2:15]O>>[F:13][CH:14]([F:17])[CH2:15][O:1][N:2]1[C:3](=[O:12])[C:4]2[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording XCVIII in 52% yield

Outcomes

Product
Name
Type
Smiles
FC(CON1C(C2=CC=CC=C2C1=O)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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